3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine
Overview
Description
Scientific Research Applications
Green Chemistry in Synthesis
A study by Beyzaei et al. (2019) demonstrates the green synthesis of 1,2,4-triazole derivatives, including compounds related to 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine. This process utilizes a one-pot reaction with principles of green chemistry, achieving high yields and exhibiting antimicrobial properties, indicating potential in developing eco-friendly pharmaceuticals (Beyzaei et al., 2019).
Microwave-Assisted Synthesis
Tan, Lim, and Dolzhenko (2017) reported a microwave-assisted synthesis method for producing compounds like this compound. This approach is noteworthy for its efficiency and ability to generate a diverse library of compounds, highlighting the versatility of 1,2,4-triazole derivatives in chemical synthesis (Tan, Lim, & Dolzhenko, 2017).
Molecular Diversity via Alkylation and Ring Closure
Roman (2013) explored the generation of a structurally diverse library of compounds through alkylation and ring closure reactions using related triazole compounds. This research underscores the structural versatility and reactivity of triazole derivatives, relevant to various fields in chemistry and material science (Roman, 2013).
DNA Binding and Molecular Docking Studies
Jilloju et al. (2021) conducted a study on the DNA binding and molecular docking properties of a novel series of triazol-amines, highlighting the potential of these compounds in biomedical research, especially in the context of understanding molecular interactions and drug design (Jilloju et al., 2021).
Physicochemical Property Analysis
Ihnatova et al. (2020) focused on understanding the physicochemical properties of 1,2,4-triazole derivatives. This type of research is crucial for comprehending how these compounds behave under different conditions, which is essential for their application in various scientific fields (Ihnatova et al., 2020).
Nitrogen-Rich Compounds for Gas Generators
Srinivas, Ghule, and Muralidharan (2014) investigated the preparation of nitrogen-rich molecules, including triazole derivatives, for potential applications in nitrogen-rich gas generators. This study shows the application of these compounds in industrial and engineering fields (Srinivas, Ghule, & Muralidharan, 2014).
Industrial Applications
Nazarov et al. (2022) provided a comprehensive review of the industrial use of amino-1,2,4-triazoles, including those related to this compound. This review covers various applications in agriculture, medicine, and high-energy substances, illustrating the broad utility of these compounds in different sectors (Nazarov et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4/c1-6-9-7(2)11(10-6)5-3-4-8/h3-5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJBKYUVARGEOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650988 | |
Record name | 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060817-15-3 | |
Record name | 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-1-propanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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